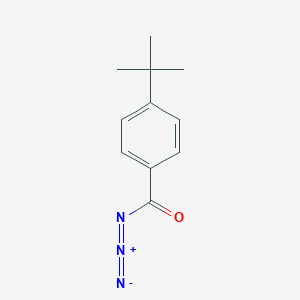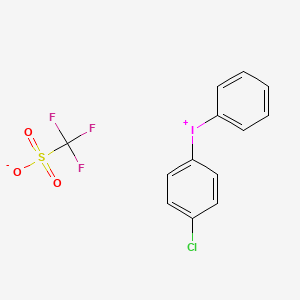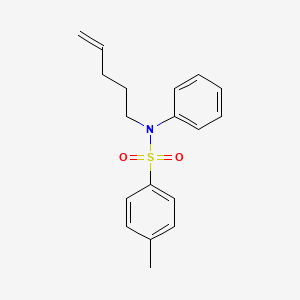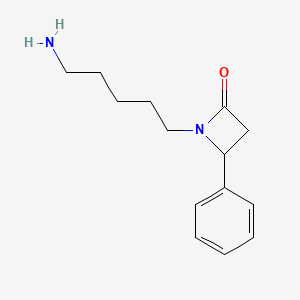
Sodium dibutyl sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dibutyl sulfosuccinate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, dispersing, and emulsifying properties. The compound has the chemical formula C12H21NaO7S and is often utilized in formulations requiring enhanced solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibutyl sulfosuccinate typically involves the esterification of maleic anhydride with butanol, followed by sulfonation. The reaction conditions include:
Esterification: Maleic anhydride reacts with butanol in the presence of a catalyst at elevated temperatures (around 115°C initially, then increased to 185-205°C) to form dibutyl maleate.
Sulfonation: Dibutyl maleate is then sulfonated using sodium bisulfite in a reflux reaction to produce this compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring high purity and yield. The process involves continuous monitoring and optimization of reaction parameters to maintain product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dibutyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is less common in practical applications.
Substitution: The sulfonate group can participate in substitution reactions, often with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can hydrolyze, leading to the formation of butanol and maleic acid derivatives.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Substitution: Involves nucleophiles such as amines or alcohols.
Hydrolysis: Conducted in the presence of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Produces oxidized sulfosuccinate derivatives.
Substitution: Forms substituted sulfosuccinate compounds.
Hydrolysis: Results in butanol and maleic acid derivatives.
Applications De Recherche Scientifique
Sodium dibutyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of microemulsions and reverse micelles.
Biology: Employed in cell culture and molecular biology for its ability to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.
Mécanisme D'action
The primary mechanism of action of sodium dibutyl sulfosuccinate is its surfactant effect. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecule aggregate inward, and the hydrophilic heads face outward, interacting with the aqueous environment .
Comparaison Avec Des Composés Similaires
Dioctyl Sodium Sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium Lauryl Sulfate: A common surfactant in household products, with a simpler structure and different applications.
Sodium Dodecyl Sulfate: Used in laboratory settings for protein denaturation and electrophoresis.
Uniqueness: Sodium dibutyl sulfosuccinate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong wetting and emulsifying capabilities. Its ability to form stable microemulsions and enhance the solubility of hydrophobic compounds sets it apart from other surfactants .
Propriétés
Numéro CAS |
5144-51-4 |
|---|---|
Formule moléculaire |
C12H22NaO7S+ |
Poids moléculaire |
333.36 g/mol |
Nom IUPAC |
sodium;1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2;/h10H,3-9H2,1-2H3,(H,15,16,17);/q;+1 |
Clé InChI |
JLABKOUORPVZCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)



![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)





![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)
